![molecular formula C14H20N6O2S B1326672 2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071296-44-0](/img/structure/B1326672.png)

2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

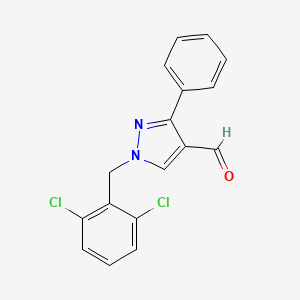

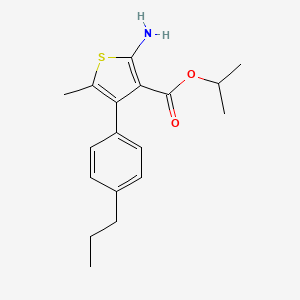

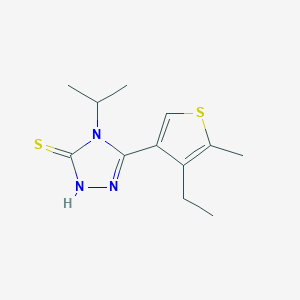

The compound “2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also contains an ethoxyphenyl group, a thioacetohydrazide group, and a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring, for example, would have a planar structure due to the presence of two nitrogen atoms and one carbon atom in the ring .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. For instance, the 1,2,4-triazole ring might undergo reactions with electrophiles or nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the ethoxyphenyl group might make the compound more hydrophobic, while the 1,2,4-triazole ring could contribute to its stability .Applications De Recherche Scientifique

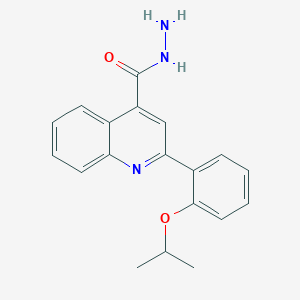

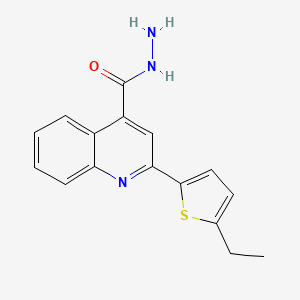

Enzyme Inhibition : Bekircan et al. (2015) synthesized a series of compounds starting with a structurally similar compound, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. The newly synthesized compounds were characterized and tested for their lipase and α-glucosidase inhibition activities. Notably, one of the compounds showed significant anti-lipase activity, while two other compounds demonstrated notable anti-α-glucosidase activity, showcasing the potential of these compounds in therapeutic applications related to enzyme inhibition (Bekircan et al., 2015).

Antimicrobial Activities : Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles, their Mannich and Schiff base derivatives, and evaluated their antimicrobial activities. The study involved complex synthesis processes, resulting in compounds with good or moderate antimicrobial activities, highlighting the potential use of such compounds in addressing microbial infections (Bayrak et al., 2009).

Pharmacological Properties : Maliszewska-Guz et al. (2005) reported on the synthesis and cyclization of certain 1,2,4-triazole derivatives, leading to the formation of new compounds with interesting pharmacological properties. The study emphasized the synthesis process and the potential of these compounds in pharmacological applications (Maliszewska-Guz et al., 2005).

Cytotoxicity against Cancer Cell Lines : Šermukšnytė et al. (2022) synthesized derivatives starting from a related compound, focusing on the evaluation of their cytotoxicity against various cancer cell lines. The study identified specific compounds with high cytotoxicity, suggesting their potential use in cancer therapy (Šermukšnytė et al., 2022).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The presence of the ethoxyphenylamino group and the triazole ring in the compound may influence its interaction with its targets.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that this compound may have similar effects.

Analyse Biochimique

Biochemical Properties

2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can interact with enzymes involved in oxidative stress responses, leading to potential antioxidant effects . Additionally, its interaction with proteins involved in cell signaling pathways can modulate various cellular functions, including proliferation and apoptosis.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of transcription factors, leading to changes in gene expression profiles that affect cell growth and differentiation . Moreover, it impacts cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular functions, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as reducing oxidative stress or inhibiting tumor growth . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence pathways related to oxidative stress, energy production, and detoxification processes. By modulating the activity of key enzymes, it can alter the levels of metabolites, thereby impacting cellular metabolism and overall physiological functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific organelles or compartments, where it exerts its biochemical effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical activity, influencing cellular processes and functions.

Propriétés

IUPAC Name |

2-[[5-[(4-ethoxyanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2S/c1-3-22-11-6-4-10(5-7-11)16-8-12-18-19-14(20(12)2)23-9-13(21)17-15/h4-7,16H,3,8-9,15H2,1-2H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJTYQBLCNYSCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=NN=C(N2C)SCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1326589.png)

![3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1326599.png)

![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)